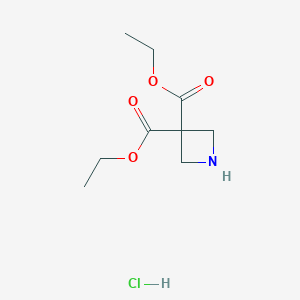
3,3-Diethylazetidine-3,3-dicarboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO4·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride typically involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane (DCM) at ambient temperature. This reaction results in the formation of dihydrothiazoles without the formation of corresponding thiourea . The synthetic protocol is designed to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride are not extensively documented. the general approach involves scaling up the laboratory synthesis protocols while ensuring stringent control over reaction conditions, purification processes, and quality assurance to meet industrial standards .
化学反応の分析
Types of Reactions
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted azetidine derivatives .
科学的研究の応用
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds to 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride include other azetidine derivatives such as:
- 3-amino-4-aryl-azetidine
- Methyl 1-Boc-azetidine-3-carboxylate
- 3-azetidinecarboxylic acid
Uniqueness
What sets 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride apart from these similar compounds is its specific diethyl substitution at the 3-position and the presence of two carboxylate groups. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C9H16ClNO4 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
diethyl azetidine-3,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO4.ClH/c1-3-13-7(11)9(5-10-6-9)8(12)14-4-2;/h10H,3-6H2,1-2H3;1H |
InChIキー |
SGZSDHYCUBSYKQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CNC1)C(=O)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


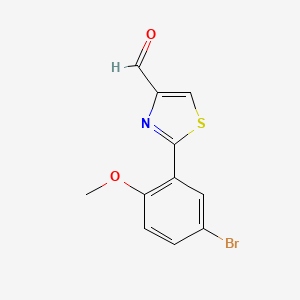
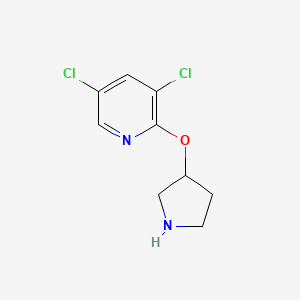
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
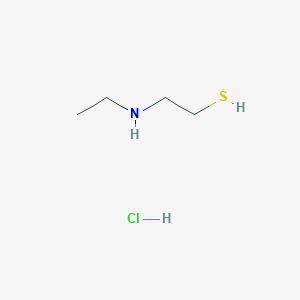


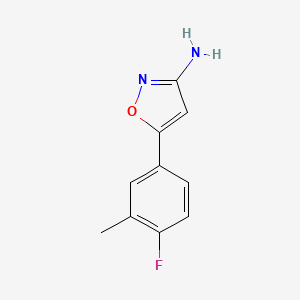
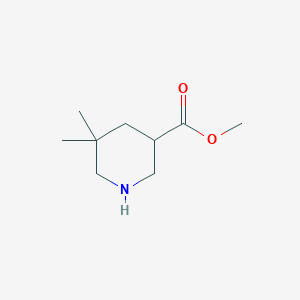

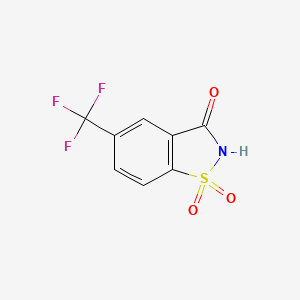


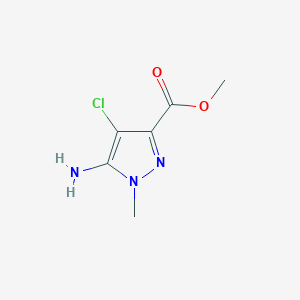
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)
